4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid
Description
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid is a sulfonamide derivative of tranexamic acid, featuring a cyclohexane ring in a chair conformation and a naphthalen-2-ylsulfonyl group attached via an amino linkage . Its crystal structure reveals intermolecular hydrogen bonding between the carboxylic acid group and sulfonamide oxygen atoms, which stabilizes the lattice and influences its physical properties .
Properties
Molecular Formula |
C17H19NO4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(naphthalen-2-ylsulfonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H19NO4S/c19-17(20)13-5-8-15(9-6-13)18-23(21,22)16-10-7-12-3-1-2-4-14(12)11-16/h1-4,7,10-11,13,15,18H,5-6,8-9H2,(H,19,20) |
InChI Key |
SDKMKOTUCOGZCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Aminobenzoic Acid Derivatives
A critical step in the preparation is the catalytic hydrogenation of 4-aminobenzoic acid derivatives to yield 4-amino-1-cyclohexanecarboxylic acid derivatives, which can then be sulfonylated. This hydrogenation converts the aromatic ring into the cyclohexane ring, maintaining the amino and carboxylic acid functionalities.
- Catalysts Used: Ruthenium, rhodium, nickel, platinum, and palladium on supports such as carbon or alumina.
- Preferred Catalysts: Ruthenium on carbon is preferred due to higher yields, better trans/cis isomer ratios, and cost-effectiveness compared to rhodium.
- Reaction Conditions: Basic conditions, hydrogen pressure below 100 bar (mild industrially feasible conditions), temperature between 90 °C and 120 °C (optimal around 100 °C), and solvents such as water, isopropanol, or their mixtures.
- Isomer Control: The reaction favors the formation of the trans isomer (trans-4-amino-1-cyclohexanecarboxylic acid) with a trans:cis ratio exceeding 75%, which is significant for pharmaceutical applications since the trans isomer is often the desired stereoisomer.
One-Pot Synthesis Process
The hydrogenation and subsequent transformations can be performed in a one-pot process without the need for intermediate isolation or solvent changes. This enhances efficiency and scalability for industrial production.
| Parameter | Optimal Range/Value | Notes |
|---|---|---|
| Catalyst | Ruthenium on carbon | Preferred for yield and selectivity |
| Hydrogen Pressure | ≤ 100 bar | Mild conditions for industrial use |
| Temperature | 90–120 °C (preferably 100 °C) | Avoids lower yield and selectivity loss |
| Solvent | Water / Isopropanol mixture | Water alone is viable but mixture preferred |
| Trans:cis Ratio | > 75% trans | High selectivity for trans isomer |
Sulfonylation to Form 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic Acid
After obtaining the trans-4-amino-1-cyclohexanecarboxylic acid, the sulfonylation step involves reacting the amino group with naphthalene-2-sulfonyl chloride under controlled conditions.
- Reaction Conditions: Typically carried out in an inert solvent with a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid formed.
- Outcome: Formation of the sulfonamide linkage, yielding the target compound.
- Purification: Crystallization or chromatographic techniques to isolate the pure sulfonamide.
Isomerization and Alternative Methods
Alternative methods to increase the trans isomer content include:
- Isomerization of cis to trans: Forming bulky amine derivatives followed by base treatment in methanol to convert cis isomers to trans, though with lower overall yield (~40%).
- Epimerization: Conversion of cis isomers to trans in free base or N-protected forms using bases in aprotic solvents, with yields up to 73% reported.
- Direct Synthesis: The one-pot hydrogenation method described above is preferred industrially due to higher trans selectivity and milder conditions.
Summary Table of Preparation Methods
| Method | Key Features | Yield/Selectivity | Industrial Feasibility |
|---|---|---|---|
| Catalytic hydrogenation (Ru/C) | Mild conditions, one-pot, high trans selectivity | >75% trans isomer | High (mild pressure, scalable) |
| Raney Nickel hydrogenation | Effective but requires high pressure (~150 bar), pyrophoric risks | Not specified, mostly cis | Low (safety and scale issues) |
| Cis-to-trans isomerization | Two-step process, bulky substituent formation, base treatment | ~40% overall yield | Moderate (lower yield) |
| Epimerization in aprotic solvent | Base treatment of N-protected or free base cis isomer | Up to 73% yield | Moderate to high |
Research Findings and Structural Insights
- The compound’s crystal structure reveals strong hydrogen bonding networks that stabilize the molecule and influence its packing, which can impact purification and formulation.
- The naphthalene moiety arranges in a herringbone motif, contributing to the physical properties of the compound.
- The synthesis methods are supported by patents and peer-reviewed literature emphasizing the importance of catalyst choice, reaction conditions, and solvent systems for optimizing yield and stereoselectivity.
Chemical Reactions Analysis
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is synthesized from l-valine and naphthalene-1-sulfonyl chloride. Its molecular formula is , and it exhibits a crystal structure characterized by hydrogen-bonded carboxylic acid groups that form a catemer motif along the crystallographic direction 100. The structural integrity is reinforced by strong hydrogen bonds between the sulfonamide nitrogen and carboxylic acid oxygen atoms .
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The ability of 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid to inhibit bacterial growth suggests potential use in treating infections caused by resistant strains. In vitro studies have demonstrated its efficacy against various pathogens, making it a candidate for further development in antibiotic therapies .
2. Anti-inflammatory Effects
Sulfonamide compounds are known for their anti-inflammatory properties. The presence of the naphthalene group in this compound may enhance its anti-inflammatory activity, making it suitable for conditions like arthritis or other inflammatory diseases. Preliminary studies show promise in reducing inflammation markers in experimental models .
3. Cancer Research
Recent investigations suggest that compounds similar to 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid may play a role in cancer therapy. The mechanism involves modulation of cell signaling pathways associated with tumor growth and metastasis. Ongoing research aims to elucidate the specific pathways affected by this compound, potentially leading to novel cancer treatments .
Materials Science Applications
1. Biodegradable Polymers
In materials science, derivatives of this compound are being explored as components in biodegradable polymers for medical implants. The incorporation of sulfonamide groups can improve the mechanical properties and degradation rates of these materials, making them suitable for temporary implants that support tissue healing without long-term foreign body reactions .
2. Drug Delivery Systems
The compound's unique chemical structure allows it to be used in developing advanced drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, which is crucial for effective therapeutic outcomes. Studies are underway to optimize formulations that utilize this compound for controlled drug release applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the transition states of amines and esters in biological processes, leading to enzyme inhibition. The naphthalene ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide Derivatives of Tranexamic Acid
Several structurally related sulfonamide derivatives share the cyclohexanecarboxylic acid core but differ in substituents:
- The methoxy group’s polarity enhances solubility, making it more suitable for aqueous applications .
Acylamino-Substituted Cyclic Carboxylic Acid Derivatives
These derivatives, designed as pharmaceuticals, modify the cyclohexane core with larger substituents for therapeutic targeting:
- Functional Differences : The pyrrolidin-ethoxy and chloro-methoxy-phenyl groups introduce steric and electronic effects that enhance receptor binding, contrasting with the title compound’s focus on metal coordination .
Other Cyclohexanecarboxylic Acid Derivatives
- 4-(4-Chlorophenyl)cyclohexanecarboxylic acid : The chlorophenyl group increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- N-[4-(Carboxycyclohexylmethyl)]maleamic acid : The maleamic acid substituent enables sulfhydryl reactivity, useful in biochemical conjugation .
Research Findings
Q & A
Basic: How is 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid synthesized, and what analytical methods confirm its structure?
The compound is synthesized via sulfonylation of a cyclohexanecarboxylic acid precursor. A typical approach involves reacting 4-aminocyclohexanecarboxylic acid derivatives with naphthalene-2-sulfonyl chloride under basic conditions (e.g., in dichloromethane with triethylamine). Post-synthesis, purification is achieved via recrystallization or chromatography. Structural confirmation employs:
- X-ray crystallography to resolve the crystal lattice and hydrogen-bonding network .
- LC/MS (e.g., Method LC4) for molecular ion ([MH⁺]) verification and purity assessment, with retention time (Rt) and mass-to-charge ratio (m/z) as critical parameters .
- NMR spectroscopy to confirm substituent positioning and stereochemistry, particularly for distinguishing cis/trans isomers .
Advanced: What strategies resolve crystallographic data discrepancies in sulfonamide-substituted cyclohexanecarboxylic acids?
Discrepancies in crystallographic data (e.g., anisotropic displacement, twinning) require:
- SHELXL refinement : Iterative cycles of least-squares refinement with constraints for sulfonamide group geometry and hydrogen-bonding networks .
- WinGX/ORTEP visualization : To validate anisotropic thermal parameters and intermolecular interactions (e.g., π-π stacking of naphthalene groups) .
- High-resolution data collection : Use synchrotron radiation for weak diffraction patterns common in bulky sulfonamide derivatives .
Basic: What intermolecular interactions dominate the crystal lattice of this compound’s derivatives?
Key interactions include:
- Hydrogen bonds between the sulfonamide NH and carboxylic acid O atoms, forming cyclic dimers (R₂²(8) motifs) .
- Van der Waals forces between naphthalene rings, contributing to layered packing.
- C–H···O interactions from cyclohexane CH₂ groups to sulfonyl oxygen, stabilizing the 3D lattice .
Basic: How does sulfonylation modify the biological activity of cyclohexanecarboxylic acid derivatives?
Sulfonylation introduces:
- Enhanced hydrophobicity , improving membrane permeability.
- Hydrogen-bonding capacity via sulfonamide NH, aiding target binding (e.g., enzyme inhibition) .
- Steric bulk , which can modulate selectivity for receptors like EDG-2 .
Advanced: How do sulfonamide substituent variations affect inhibitory activity against EDG-2 receptors?
- Electron-withdrawing groups (e.g., Cl, CF₃) on the naphthalene ring enhance binding affinity by stabilizing charge-transfer interactions .
- Substituent positioning : Para-substituted naphthalene groups improve steric complementarity with hydrophobic receptor pockets .
- Bioisosteric replacements : Replacing sulfonamide with carboxamide retains activity but alters pharmacokinetics .
Basic: What challenges arise in stereochemical control during synthesis, and how are they mitigated?
- Racemization risk : During sulfonylation, basic conditions may epimerize the cyclohexane ring. Mitigation includes low-temperature reactions and bulky base selection .
- Isomer separation : Chiral HPLC or diastereomeric salt formation (e.g., with L-tartaric acid) resolves cis/trans mixtures .
- Crystallographic validation : Single-crystal XRD unambiguously assigns stereochemistry .
Advanced: What mechanistic insights guide the design of EDG-2 inhibitors based on this scaffold?
- Structure-Activity Relationship (SAR) : Cyclohexane ring rigidity optimizes binding entropy, while sulfonamide flexibility accommodates receptor conformational changes .
- Pharmacophore modeling : Identifies critical hydrogen-bond donors (sulfonamide NH) and hydrophobic hotspots (naphthalene) .
- Metabolic stability : Ester prodrugs (e.g., methyl esters) improve oral bioavailability, with in vivo hydrolysis releasing the active carboxylic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
